molecular formula C14H14N2O6S B602141 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid CAS No. 185106-01-8

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid

Cat. No.: B602141
CAS No.: 185106-01-8
M. Wt: 338.34
InChI Key:
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Description

“2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid” is an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14N2O6S, and its molecular weight is 338.34 .


Chemical Reactions Analysis

Thiazoles, including “this compound”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C14H14N2O6S, and its molecular weight is 338.34 .

Scientific Research Applications

Chemical Synthesis and Co-Crystal Formation 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is involved in the formation of complex chemical structures, such as co-crystals. A study detailed the formation of a 1:1 co-crystal with 2-amino-5-nitro-1,3-thiazole and 4-aminobenzoic acid, demonstrating the compound's capacity to engage in hydrogen bonding and construct non-centrosymmetric packing lattices. The study highlighted its potential applications in developing materials with specific molecular architectures D. Lynch, 2001.

Biological Activities The compound has also been found significant in the realm of biological activities. A variety of novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibited good fungicidal and antivirus activities, showcasing the compound's relevance in developing new strategies for fungi and virus control Li Fengyun et al., 2015.

Antimicrobial Properties Derivatives of 2-aminothiazole, closely related to this compound, have displayed promising antimicrobial properties. Compounds synthesized using this moiety were effective against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents P. Mhaske et al., 2011.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves the condensation of 2,4,5-trimethoxybenzoic acid with thiosemicarbazide, followed by cyclization and subsequent carboxylation.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "thiosemicarbazide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "carbon dioxide", "chloroacetic acid", "ethanol" ], "Reaction": [ "2,4,5-trimethoxybenzoic acid is reacted with thiosemicarbazide in the presence of sodium hydroxide and sulfuric acid to form 2-(2,4,5-trimethoxybenzamido)thiazole.", "The thiazole intermediate is cyclized by treatment with sodium nitrite and hydrochloric acid to form the thiazole ring.", "The resulting compound is then carboxylated by reaction with chloroacetic acid and sodium carbonate in the presence of carbon dioxide to form 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid.", "The final product is purified by recrystallization from ethanol." ] }

CAS No.

185106-01-8

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34

Origin of Product

United States

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